molecular formula C9H20OSi B7980041 1-(tert-Butyldimethylsilyl)prop-2-en-1-ol

1-(tert-Butyldimethylsilyl)prop-2-en-1-ol

Cat. No.: B7980041
M. Wt: 172.34 g/mol
InChI Key: MWZLYOLVALBFGB-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)prop-2-en-1-ol is an organosilicon compound with the molecular formula C9H20OSi. It is a colorless liquid that is often used in organic synthesis due to its unique properties. The compound is characterized by the presence of a tert-butyldimethylsilyl group attached to a prop-2-en-1-ol moiety, which imparts stability and reactivity to the molecule.

Scientific Research Applications

1-(tert-Butyldimethylsilyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butyldimethylsilyl)prop-2-en-1-ol can be synthesized through various methods. One common approach involves the reaction of allyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyldimethylsilyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces saturated alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)prop-2-en-1-ol involves its ability to act as a protecting group for alcohols. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups within the molecule. The silyl group can be removed under mild acidic or basic conditions, regenerating the free alcohol.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethyl(2-propynyloxy)silane
  • (E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester

Uniqueness

1-(tert-Butyldimethylsilyl)prop-2-en-1-ol is unique due to its combination of a silyl protecting group with an allylic alcohol. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions while protecting the hydroxyl group sets it apart from other similar compounds.

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20OSi/c1-7-8(10)11(5,6)9(2,3)4/h7-8,10H,1H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZLYOLVALBFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butyldimethylsilyl)prop-2-en-1-ol
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Reactant of Route 4
1-(tert-Butyldimethylsilyl)prop-2-en-1-ol
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Reactant of Route 6
1-(tert-Butyldimethylsilyl)prop-2-en-1-ol

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